molecular formula C12H14O4 B1279564 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid CAS No. 862821-16-7

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B1279564
CAS No.: 862821-16-7
M. Wt: 222.24 g/mol
InChI Key: FELRPROQUKLRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 3,4-dimethoxystyrene, followed by carboxylation. One common method involves the reaction of 3,4-dimethoxystyrene with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The cyclopropane ring and methoxy groups may play a role in its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison: 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different properties in terms of stability, solubility, and interaction with other molecules.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-9-4-3-8(7-10(9)16-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELRPROQUKLRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469718
Record name 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862821-16-7
Record name 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 3
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.